molecular formula C19H17NO4 B14991985 N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991985
M. Wt: 323.3 g/mol
InChI Key: FPFZUHCFMRZIDR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable chromene derivative under acidic conditions to form the intermediate. This intermediate is then subjected to amide formation using reagents such as carbodiimides or acid chlorides to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted chromene compounds.

Scientific Research Applications

N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like β-secretase and Glycogen Synthase Kinase 3β (GSK3β), which are involved in the pathogenesis of Alzheimer’s disease . The compound modulates these pathways, leading to reduced amyloid beta formation and tau phosphorylation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core with a methoxybenzyl group and a carboxamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-12-3-8-17-15(9-12)16(21)10-18(24-17)19(22)20-11-13-4-6-14(23-2)7-5-13/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

FPFZUHCFMRZIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)OC

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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